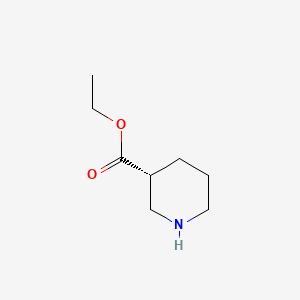

(R)-ethyl piperidine-3-carboxylate

Description

The exact mass of the compound (R)-ethyl piperidine-3-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (R)-ethyl piperidine-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-ethyl piperidine-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl (3R)-piperidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-2-11-8(10)7-4-3-5-9-6-7/h7,9H,2-6H2,1H3/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIWBSOUNZWSFKU-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1CCCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70948001 | |

| Record name | Ethyl piperidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70948001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25137-01-3 | |

| Record name | (-)-Ethyl nipecotate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25137-01-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Piperidinecarboxylic acid, ethyl ester, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025137013 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl piperidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70948001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Significance of Chiral Piperidines in Modern Drug Discovery

An In-depth Technical Guide to the Synthesis and Properties of (R)-ethyl piperidine-3-carboxylate

The piperidine scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmaceuticals and natural products.[1][2] Its three-dimensional, saturated heterocyclic structure is ideal for creating molecules that can precisely interact with biological targets.[3] However, the introduction of stereocenters into the piperidine ring elevates the complexity and specificity of these interactions. The precise spatial arrangement of substituents is often the critical determinant of a compound's efficacy, selectivity, and safety profile.[4]

(R)-ethyl piperidine-3-carboxylate, also known as (R)-ethyl nipecotate, is a paramount example of such a chiral building block.[5] Its specific stereoconfiguration makes it a highly sought-after intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs).[6] This guide provides an in-depth exploration of the synthesis, properties, and applications of (R)-ethyl piperidine-3-carboxylate, offering field-proven insights for researchers, scientists, and drug development professionals.

Physicochemical and Safety Profile

A thorough understanding of a key starting material's properties is fundamental to its effective use in synthesis. The data below has been consolidated from various chemical suppliers and databases to provide a reliable reference.

| Property | Value | Source(s) |

| Chemical Names | (R)-ethyl piperidine-3-carboxylate; (R)-Ethyl nipecotate; (R)-(-)-3-Piperidinecarboxylic acid ethyl ester | [5] |

| CAS Number | 25137-01-3 | [5][7] |

| Molecular Formula | C₈H₁₅NO₂ | [5][7] |

| Molecular Weight | 157.21 g/mol | [5][7] |

| Appearance | Colorless to yellowish liquid | [8][9][10] |

| Density | 1.092 g/mL at 25 °C | |

| Boiling Point | 110 °C at 20 mmHg | [7][10] |

| Flash Point | 104 °C (219.2 °F) | |

| Specific Rotation | -1.5° (neat) | [7] |

| Hazard Statements | H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation) | [10] |

| Signal Word | Danger | |

| Storage | Store in a freezer under -20°C, in an inert atmosphere, and protected from light. | [10] |

Strategies for Stereoselective Synthesis

The primary challenge in producing (R)-ethyl piperidine-3-carboxylate is controlling the stereochemistry at the C3 position. While numerous methods exist for synthesizing the piperidine core, achieving high enantiomeric purity requires specialized asymmetric strategies.[11]

Caption: High-level overview of major synthetic routes to enantiopure (R)-ethyl piperidine-3-carboxylate.

Classical Resolution via Diastereomeric Salt Formation

This method remains one of the most robust and scalable approaches for obtaining the desired (R)-enantiomer. The underlying principle is the reaction of a racemic mixture of ethyl nipecotate with a single enantiomer of a chiral resolving agent. This creates a mixture of diastereomeric salts which, unlike enantiomers, have different physical properties, most notably solubility.

A frequently used and highly effective resolving agent is di-benzoyl-L-tartaric acid.[12][13] The reaction forms two diastereomeric salts: ((R)-ethyl nipecotate)-(di-benzoyl-L-tartrate) and ((S)-ethyl nipecotate)-(di-benzoyl-L-tartrate). One of these salts is significantly less soluble in a chosen solvent system and will preferentially crystallize out of the solution.

Caption: Workflow for the classical resolution of ethyl nipecotate using a chiral resolving agent.

The choice of di-benzoyl-L -tartaric acid is deliberate; it typically leads to the precipitation of the salt containing the undesired (S)-enantiomer, leaving the desired (R)-enantiomer enriched in the mother liquor.[12] After filtration, the free base of (R)-ethyl piperidine-3-carboxylate is liberated from the soluble salt by basification and extraction.

Kinetic Resolution

Kinetic resolution is an alternative strategy that relies on the differential rate of reaction of two enantiomers with a chiral catalyst or enzyme.[3][14] For example, a lipase could be used to selectively acylate or hydrolyze one enantiomer in the racemic mixture at a much faster rate than the other. This leaves the unreacted substrate enriched in the slower-reacting enantiomer. While powerful, this method's efficiency is inherently limited to a theoretical maximum yield of 50% for the unreacted enantiomer, and the development of a highly selective catalyst can be challenging.[3]

Asymmetric Synthesis

The most elegant, though often most complex, approach is direct asymmetric synthesis. This involves creating the chiral center during the formation of the piperidine ring itself. Methods include:

-

Asymmetric Hydrogenation: Catalytic hydrogenation of a substituted pyridine precursor using a chiral catalyst (e.g., a Rhodium- or Ruthenium-based complex) can stereoselectively form the piperidine ring.[1]

-

Chemo-enzymatic Methods: Combining chemical synthesis with biocatalysis, for instance, using ene-reductases, can achieve high enantioselectivity under mild conditions.[6]

-

Organocatalysis: Chiral small molecules, such as prolinol derivatives, can catalyze domino reactions to construct the piperidine ring with high stereocontrol.[1]

These methods avoid the need for resolving a racemic mixture but often require more complex starting materials and catalyst systems.

Applications in Drug Development

(R)-ethyl piperidine-3-carboxylate is a versatile reactant for synthesizing a range of therapeutics, primarily due to the strategic placement of its amine and ester functional groups, which allow for diverse chemical modifications.[5]

Caption: Key therapeutic classes derived from (R)-ethyl piperidine-3-carboxylate.

Key Therapeutic Areas:

-

GABA Uptake Inhibitors: It is a prodrug of (R)-nipecotic acid, a known inhibitor of γ-aminobutyric acid (GABA) reuptake. This makes it a crucial intermediate for synthesizing more complex GABA uptake inhibitors, such as Tiagabine, which is used as an anticonvulsant drug.

-

DPP-4 Inhibitors: The piperidine structure is used as a scaffold in the development of dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of drugs used to treat type 2 diabetes.[5][8]

-

CNS-Active Agents: It serves as a starting material for serotonin and noradrenaline reuptake inhibitors (SNRIs) used in treating depression and other mood disorders.

-

Sleep Aids: It has been employed in the synthesis of dual H1/5-HT2A receptor antagonists for the treatment of sleep disorders.

Experimental Protocol: Resolution of Racemic Ethyl Nipecotate

The following protocol is a representative procedure based on methodologies described in the patent literature for the resolution of (±)-ethyl nipecotate using di-benzoyl-L-tartaric acid.[12][13]

Materials:

-

Racemic ethyl nipecotate

-

Di-benzoyl-L-tartaric acid (anhydrous)

-

Ethanol (200 proof)

-

Deionized Water

-

15% Sodium Carbonate (Na₂CO₃) solution

-

Ethyl Acetate (EtOAc) or Methyl tert-butyl ether (MTBE)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Standard laboratory glassware, filtration apparatus, and rotary evaporator

Procedure:

-

Salt Formation:

-

In a suitable reaction vessel, charge racemic ethyl nipecotate (1.0 equivalent).

-

Add a solution of di-benzoyl-L-tartaric acid (~0.5 equivalents) dissolved in a minimal amount of a hot ethanol/water mixture (e.g., 9:1 v/v). The exact ratio and volume should be optimized for crystallization.

-

Heat the mixture with stirring until a clear solution is obtained.

-

-

Crystallization of the Diastereomeric Salt:

-

Allow the solution to cool slowly to room temperature. Seeding the solution with a few crystals of the previously isolated (S)-di-benzoyl-L-tartrate salt can facilitate crystallization.[13]

-

The less soluble diastereomeric salt, typically the (S)-enantiomer salt, will begin to precipitate.

-

Continue stirring at room temperature for several hours (e.g., 12-18 hours) to ensure complete crystallization.[13]

-

-

Isolation of the Enriched (R)-Enantiomer:

-

Collect the precipitated solid (the (S)-salt) by vacuum filtration. Wash the crystals with a small amount of the cold solvent mixture.

-

The filtrate contains the mother liquor, which is now enriched with the more soluble (R)-di-benzoyl-L-tartrate salt.

-

-

Liberation of the Free Base:

-

Transfer the filtrate to a separatory funnel.

-

Add an excess of 15% aqueous sodium carbonate solution to the rapidly stirring filtrate until the pH is basic (pH > 9). This neutralizes the tartaric acid and liberates the free ethyl nipecotate base.

-

Extract the aqueous layer multiple times with a suitable organic solvent like ethyl acetate or MTBE.[12]

-

-

Purification:

-

Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

-

The resulting oil is the crude (R)-ethyl piperidine-3-carboxylate. Further purification can be achieved by vacuum distillation if necessary.

-

-

Chiral Purity Analysis:

Conclusion

(R)-ethyl piperidine-3-carboxylate is a quintessential chiral building block whose value is firmly established in the pharmaceutical industry. Its stereochemically defined structure provides a reliable and versatile starting point for the synthesis of complex, biologically active molecules. While various synthetic strategies exist, classical resolution via diastereomeric salt formation remains a practical and scalable method for its industrial production. A comprehensive understanding of its properties, synthetic routes, and applications is essential for any scientist or researcher working in the field of drug discovery and development.

References

- Gautam, L. N., Su, Y., Akhmedov, N. G., Petersen, J. L., & Shi, X. (2014). Asymmetric synthesis of substituted NH-piperidines from chiral amines. Organic & Biomolecular Chemistry, 12(26), 4653-4656.

- BenchChem. (2025).

- Rowe, C. A., et al. (2012). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Journal of the American Chemical Society.

- Gautam, L. N., et al. (2014). Asymmetric synthesis of substituted NH-piperidines from chiral amines. Organic & Biomolecular Chemistry.

- BenchChem. (2025). Application Notes and Protocols: Asymmetric Synthesis of Chiral 3-Vinylpiperidine. BenchChem.

- Sigma-Aldrich. Product Page: (R)

- Sigma-Aldrich. Product Page: (R)

- Santa Cruz Biotechnology, Inc. Product Page: (R)

- Sihauli Chemicals.

- ResearchGate. (2011). The Resolusion of Ethyl (S)-Nipecotate and the New Synthesis of Ethyl-1- (2-Thiopheneacetyl)-3-Piperidine Carboxylate.

- Moher, E. D., et al. (2004). Process for resolving racemic mixtures of piperidine derivatives. U.S.

- Moher, E. D., et al. (2002). Process for resolving racemic mixtures of piperidine derivatives.

- Tokyo Chemical Industry (India) Pvt. Ltd. Product Page: Ethyl (R)-(-)

- Tokyo Chemical Industry Co., Ltd. Product Page: Ethyl (R)-(-)

- Otto Chemie Pvt. Ltd. Product Page: (R)

- Hangzhou Longshine Bio-Tech Co.,LTD. Product Page: Ethyl (3R)

- ChemicalBook. Product Page: Ethyl (3R)

- Geden, J. V., et al. (2016). Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights.

- Coldwell, M., et al. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. The Journal of Organic Chemistry.

- Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014).

Sources

- 1. benchchem.com [benchchem.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. scbt.com [scbt.com]

- 6. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sihaulichemicals.co.in [sihaulichemicals.co.in]

- 8. (R)-Ethyl nipecotate, 96% - Manufacturers & suppliers with worldwide shipping [ottokemi.com]

- 9. Ethyl (3R)-piperidine-3-carboxylate/ 25137-01-3 Manufacturer, Factory, API, Intermediate - Hangzhou Longshine Bio-Tech Co.,LTD [longshinebiotech.com]

- 10. Ethyl (3R)-piperidine-3-carboxylate | 25137-01-3 [amp.chemicalbook.com]

- 11. Asymmetric synthesis of substituted NH-piperidines from chiral amines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. US20040039206A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]

- 13. WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]

- 14. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

An In-depth Technical Guide to (R)-Ethyl Piperidine-3-Carboxylate: Properties, Analysis, and Applications

Introduction: (R)-Ethyl piperidine-3-carboxylate, also known by its synonym (R)-ethyl nipecotate, is a chiral heterocyclic compound of significant interest to the pharmaceutical and medicinal chemistry sectors. As a versatile chiral building block, it serves as a crucial starting material and intermediate in the synthesis of a wide array of pharmacologically active molecules.[1] The piperidine scaffold is a privileged structure in drug design, appearing in numerous approved therapeutics.[2] The specific (R)-enantiomer of ethyl piperidine-3-carboxylate is particularly valuable for creating stereospecific drugs, where the three-dimensional arrangement of atoms is critical for biological activity. This guide provides a comprehensive overview of its physical and chemical properties, detailed protocols for its analytical characterization, and insights into its synthetic applications, tailored for researchers and drug development professionals.

Section 1: Physicochemical Properties

The distinct physicochemical properties of (R)-ethyl piperidine-3-carboxylate are dictated by its molecular structure, which features a secondary amine within the piperidine ring, an ethyl ester functional group, and a stereocenter at the C3 position. These features govern its reactivity, solubility, and handling characteristics.

Core Identification and Properties

A summary of the key identifying and physical properties is presented below. It is important to note that some physical constants, such as density and flash point, may vary between suppliers due to differences in measurement conditions and sample purity.

| Property | Value | Source(s) |

| CAS Number | 25137-01-3 | [3][4][5] |

| Molecular Formula | C₈H₁₅NO₂ | [3][4] |

| Molecular Weight | 157.21 g/mol | [3][4][5] |

| Appearance | Colorless to pale yellow, clear liquid | [4][5][6] |

| Density | 1.092 g/mL at 25 °C1.02 g/cm³0.992 g/cm³ | [5][6] |

| Boiling Point | 110 °C at 20 mmHg189 - 190 °C at 760 mmHg | [5][6] |

| Flash Point | 104 °C (219.2 °F)90 °C70 °C | [5][6] |

| Refractive Index | 1.449 - 1.452 | [6] |

| pKa | ~11 (piperidine nitrogen)9.35 ± 0.10 (Predicted) | [6][5] |

| Solubility | Soluble in organic solvents (e.g., ethanol, ether).[6] | |

| Storage Conditions | Store under inert atmosphere, refrigerated (0-10°C) or frozen (-20°C).[7] Keep in a dark place.[5] |

Structural Identifiers

| Type | Identifier | Source(s) |

| SMILES | CCOC(=O)[C@@H]1CCCNC1 | |

| InChI | InChI=1S/C8H15NO2/c1-2-11-8(10)7-4-3-5-9-6-7/h7,9H,2-6H2,1H3/t7-/m1/s1 | |

| InChIKey | XIWBSOUNZWSFKU-SSDOTTSWSA-N |

Section 2: Chemical Reactivity and Synthetic Utility

The synthetic value of (R)-ethyl piperidine-3-carboxylate stems from the reactivity of its two primary functional groups: the secondary amine and the ethyl ester.

-

Secondary Amine: The nitrogen atom possesses a lone pair of electrons, rendering it both basic and nucleophilic.[8] It readily reacts with electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides to form N-substituted piperidines (amides, sulfonamides, etc.). This reactivity is fundamental to its role in building more complex molecular architectures.[8]

-

Ethyl Ester: The ester group is susceptible to hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. It can also undergo transesterification in the presence of other alcohols or be reduced to a primary alcohol.

This dual reactivity makes it a cornerstone intermediate for various classes of therapeutic agents. Its application as a reactant is well-documented in the synthesis of:

-

Dipeptidyl peptidase-4 (DPP-4) inhibitors [3]

-

GABA uptake inhibitors

-

Dual H1/5-HT2A receptor antagonists for treating sleep disorders

-

Serotonin and noradrenaline reuptake inhibitors

The following diagram illustrates the central role of (R)-ethyl piperidine-3-carboxylate as a precursor in diverse drug development pathways.

Caption: Synthetic pathways from (R)-ethyl piperidine-3-carboxylate.

Section 3: Protocols for Characterization and Analysis

Ensuring the identity, purity, and stereochemical integrity of (R)-ethyl piperidine-3-carboxylate is paramount for its use in research and drug manufacturing. The following protocols outline a self-validating system for its comprehensive analysis.

Analytical Workflow Overview

Caption: Quality control workflow for compound verification.

Protocol 3.1: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Expertise & Causality: NMR spectroscopy is the gold standard for unambiguous structural elucidation. It provides detailed information about the carbon-hydrogen framework, confirming the connectivity and chemical environment of every atom.

-

Methodology:

-

Sample Preparation: Prepare a solution by dissolving 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or D₂O with a pH adjustment).

-

¹H NMR Analysis: Acquire a proton NMR spectrum. The expected signals would include a triplet for the methyl group of the ester (~1.2 ppm), a quartet for the methylene group of the ester (~4.1 ppm), and a series of multiplets for the piperidine ring protons (~1.5-3.5 ppm), including a distinct signal for the N-H proton.

-

¹³C NMR Analysis: Acquire a carbon-13 NMR spectrum. Key expected signals include the carbonyl carbon of the ester (~174 ppm), the oxygen-linked methylene carbon (~60 ppm), and several signals corresponding to the carbons of the piperidine ring. For the related ethyl nipecotate (racemate), the carbonyl carbon appears at 174.37 ppm.[9]

-

-

Trustworthiness: The unique pattern of chemical shifts, integrations, and coupling constants serves as a definitive fingerprint, validating the compound's structure against its known spectral data.

Protocol 3.2: Infrared (IR) Spectroscopy

-

Expertise & Causality: IR spectroscopy is a rapid and effective technique for identifying the presence of key functional groups, which is essential for confirming the gross structure of the molecule.

-

Methodology:

-

Sample Preparation: As a liquid, the compound can be analyzed neat. Place a single drop between two KBr or NaCl salt plates.

-

Data Acquisition: Acquire the spectrum over the range of 4000-600 cm⁻¹.

-

Analysis: Look for characteristic absorption bands:

-

~1730 cm⁻¹: A strong C=O stretch, confirming the presence of the ester.[9]

-

~3300-3400 cm⁻¹: A moderate N-H stretch from the secondary amine.

-

~2850-2950 cm⁻¹: C-H stretching vibrations from the alkyl portions of the molecule.

-

-

-

Trustworthiness: The presence of both the strong ester carbonyl and the N-H amine bands provides orthogonal confirmation of the key functional groups identified by NMR.

Protocol 3.3: Mass Spectrometry (MS)

-

Expertise & Causality: Mass spectrometry provides the exact molecular weight of the compound, offering definitive proof of its elemental composition.

-

Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent like methanol or acetonitrile.

-

Analysis: Introduce the sample into the mass spectrometer, typically using electrospray ionization (ESI) in positive ion mode.

-

Data Interpretation: The primary ion observed should correspond to the protonated molecule [M+H]⁺ at m/z 158.2. High-resolution mass spectrometry (HRMS) can further confirm the elemental formula C₈H₁₅NO₂.

-

-

Trustworthiness: Matching the observed mass to the calculated mass within a few parts per million (ppm) provides extremely high confidence in the compound's identity.

Section 4: Safety, Handling, and Storage

Proper handling and storage are critical to maintain the integrity of the compound and ensure laboratory safety.

GHS Hazard Information

(R)-Ethyl piperidine-3-carboxylate is classified as a hazardous substance.[10] All personnel must review the Safety Data Sheet (SDS) before handling.

| Hazard Information | Details | Source(s) |

| Pictograms | GHS05 (Corrosion), GHS07 (Exclamation Mark) | |

| Signal Word | Danger | [10] |

| Hazard Statements | H315: Causes skin irritation.H318: Causes serious eye damage.H335: May cause respiratory irritation. | [5][10] |

| Target Organs | Respiratory system |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[10][11]

-

Personal Protective Equipment:

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Wear suitable chemically resistant gloves (e.g., nitrile).

-

Respiratory Protection: If ventilation is inadequate, use an approved respirator with a suitable filter (e.g., type ABEK).

-

-

First Aid: In case of contact with eyes, rinse immediately and thoroughly with water for several minutes and seek medical attention.[10] If on skin, wash with plenty of water.[10] If inhaled, move the person to fresh air.[10]

Storage Recommendations

-

Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[5][7]

-

Temperature: Keep refrigerated (0-10°C) or in a freezer (under -20°C) for long-term stability.[5][7]

-

Container: Store in a tightly closed, suitable container in a dark, dry, and well-ventilated place.[7][10]

Conclusion

(R)-Ethyl piperidine-3-carboxylate is a high-value chiral intermediate with well-defined physical and chemical properties. Its strategic importance in the synthesis of diverse pharmaceutical agents is undeniable. By employing the rigorous analytical protocols and adhering to the safety guidelines outlined in this guide, researchers and drug development professionals can confidently utilize this compound, ensuring the integrity of their work and advancing the discovery of new medicines.

References

-

Ethyl (3R)-piperidine-3-carboxylate. Pipzine Chemicals. [Link]

-

Ethyl (3R)-piperidine-3-carboxylate/ 25137-01-3. Hangzhou Longshine Bio-Tech. [Link]

-

CID 161290137 | C16H30N2O4. PubChem. [Link]

-

Ethyl (R)-N-boc-piperidine-3-carboxylate. SpectraBase. [Link]

-

Ethyl piperidine-3-carboxylate, 3-哌啶甲酸乙酯, Ethyl nipecotate. ORGANIC SPECTROSCOPY INTERNATIONAL. [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. [Link]

-

The Resolusion of Ethyl (S)-Nipecotate and the New Synthesis of Ethyl-1- (2-Thiopheneacetyl)-3-Piperidine Carboxylate. ResearchGate. [Link]

-

Amine. Wikipedia. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. Ethyl (3R)-piperidine-3-carboxylate/ 25137-01-3 Manufacturer, Factory, API, Intermediate - Hangzhou Longshine Bio-Tech Co.,LTD [longshinebiotech.com]

- 5. Ethyl (3R)-piperidine-3-carboxylate | 25137-01-3 [amp.chemicalbook.com]

- 6. Ethyl (3R)-piperidine-3-carboxylate: Properties, Uses, Safety Data & Supplier Information | Buy High-Purity Chemicals China [pipzine-chem.com]

- 7. 25137-01-3|(R)-Ethyl piperidine-3-carboxylate|BLD Pharm [bldpharm.com]

- 8. Amine - Wikipedia [en.wikipedia.org]

- 9. ORGANIC SPECTROSCOPY INTERNATIONAL: Ethyl piperidine-3-carboxylate, 3-哌啶甲酸乙酯, Ethyl nipecotate [orgspectroscopyint.blogspot.com]

- 10. echemi.com [echemi.com]

- 11. fishersci.com [fishersci.com]

biological activity of (R)-ethyl piperidine-3-carboxylate derivatives

An In-Depth Technical Guide to the Biological Activity of (R)-ethyl piperidine-3-carboxylate Derivatives

Authored by Gemini, Senior Application Scientist

The piperidine ring is a cornerstone of medicinal chemistry, present in a vast number of pharmaceuticals and natural alkaloids.[1] Among the myriad of piperidine-based scaffolds, (R)-ethyl piperidine-3-carboxylate, also known as (R)-ethyl nipecotate, has emerged as a particularly valuable chiral building block for the synthesis of a diverse range of biologically active compounds. Its unique stereochemistry and versatile chemical handles allow for the development of potent and selective agents targeting various physiological pathways. This technical guide provides an in-depth exploration of the synthesis, structure-activity relationships (SAR), and biological activities of derivatives originating from this scaffold. We will delve into their roles as enzyme inhibitors and receptor modulators across multiple therapeutic areas, including metabolic diseases, neuroscience, and infectious diseases, offering field-proven insights and detailed experimental frameworks for researchers and drug development professionals.

The (R)-Ethyl Piperidine-3-Carboxylate Scaffold: A Privileged Chiral Building Block

(R)-ethyl piperidine-3-carboxylate (CAS Number: 25137-01-3) is a liquid at room temperature with a molecular weight of 157.21 g/mol and an empirical formula of C₈H₁₅NO₂.[2][3] The significance of this molecule lies not just in the piperidine core, which provides a three-dimensional structure crucial for specific interactions with biological targets, but also in its defined (R)-stereochemistry at the C3 position. This chirality is essential for achieving enantioselective interactions with chiral biological macromolecules like enzymes and receptors, often leading to improved potency and reduced off-target effects compared to racemic mixtures.[4]

The scaffold offers two primary points for chemical modification: the secondary amine within the piperidine ring and the ethyl ester group. The amine is readily functionalized through reactions like N-alkylation, N-arylation, or acylation, while the ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide. This synthetic tractability allows for the creation of large, diverse libraries of compounds for biological screening.

General Synthetic Workflow

The derivatization of (R)-ethyl piperidine-3-carboxylate typically follows established synthetic routes to modify the piperidine nitrogen and the C3-carboxylate group. The choice of pathway is dictated by the desired final compound and target class.

Caption: General synthetic pathways for derivatizing the core scaffold.

Key Biological Activities & Structure-Activity Relationships (SAR)

Derivatives of (R)-ethyl piperidine-3-carboxylate have demonstrated significant activity across a range of biological targets. This section explores the most prominent examples.

Dipeptidyl Peptidase IV (DPP-4) Inhibition for Type 2 Diabetes

DPP-4 is a key enzyme in glucose homeostasis that inactivates incretin hormones like GLP-1 and GIP. Inhibiting DPP-4 prolongs the action of these hormones, leading to increased insulin secretion and reduced glucagon levels. This mechanism has made DPP-4 inhibitors a major class of therapeutics for type 2 diabetes.[5]

Derivatives of (R)-ethyl piperidine-3-carboxylate have been developed as potent and selective DPP-4 inhibitors.[2][3] The piperidine ring serves as a core scaffold to correctly orient the functional groups that interact with the enzyme's active site.

Caption: Mechanism of DPP-4 inhibition in glucose regulation.

Structure-Activity Relationship Insights:

SAR studies on piperidine-constrained phenethylamines revealed critical structural features for potent DPP-4 inhibition.[5] Key findings are summarized below.

| Compound ID (Reference[5]) | R Group Modification | Linker | Potency (Kᵢ, nM) | Key Insight |

| 38 | Phenyl | Urea | 140 | A simple urea linker provides moderate potency. |

| 41 | Phenyl | Pyrimidine | 6.1 | Replacing the flexible urea with a rigid pyrimidine linker dramatically improves potency. |

| 42 | 4-(methylsulfonyl)phenyl | Pyrimidine | 4.0 | Adding an electron-withdrawing group to the phenyl ring slightly enhances potency. |

| 43 | 2-thienyl | Pyrimidine | 3.8 | Heterocyclic rings are well-tolerated and maintain high potency. |

Data synthesized from literature values.[5] The causality is clear: a rigid linker (pyrimidine) optimally positions the aromatic group within the S2 extensive pocket of the DPP-4 enzyme, leading to a significant increase in binding affinity compared to a more flexible linker.

Neurotransmitter Transporter Inhibition

The (R)-ethyl piperidine-3-carboxylate core is structurally related to (R)-nipecotic acid, a known inhibitor of the gamma-aminobutyric acid (GABA) transporter 1 (GAT1). Consequently, its derivatives are potent GABA uptake inhibitors, a mechanism relevant for treating epilepsy and other neurological disorders.[2] Further modifications of the scaffold have yielded compounds that also act as serotonin and noradrenaline reuptake inhibitors (SNRIs), which are used in the treatment of depression and anxiety.[2] The piperidine nitrogen is a key anchor point for substitutions that determine the selectivity and potency for these different neurotransmitter transporters.

Anticancer Activity via Senescence Induction

Recent research has identified N-arylpiperidine-3-carboxamide derivatives as potent inducers of a senescence-like phenotype in human melanoma cells.[6] Instead of causing immediate cell death (apoptosis), these compounds trigger a state of irreversible cell cycle arrest, which can be an effective anti-cancer strategy with potentially lower toxicity to normal cells.

Structure-Activity Relationship Insights:

A focused library of derivatives was synthesized to probe the SAR for senescence-inducing and antiproliferative activity against A375 melanoma cells.

| Compound ID (Reference[6]) | A Ring | B Ring | R² Group | Senescence EC₅₀ (nM) | Antiproliferative IC₅₀ (nM) |

| 1 | Piperidine | 4-Bromophenyl | H | 1200 | 1700 |

| 50 | Piperidine | 4-(4-pyridyl)phenyl | H | 100 | 160 |

| 54 | Piperidine | 4-(4-pyridyl)phenyl | 4-Fluorophenyl | 40 | 80 |

| Doxorubicin | (Reference Drug) | - | - | 9 | 10 |

Data synthesized from literature values.[6] The key insight from this work is the dramatic improvement in potency achieved by replacing the simple bromophenyl B ring with a more complex pyridyl-phenyl system. Further substitution at the R² position with a fluorophenyl group (compound 54) yielded the most potent compound in the series, with activity approaching that of the reference drug doxorubicin.[6] This suggests that extending the molecule into specific binding pockets and introducing favorable electronic interactions are critical for activity.

Antimalarial Activity via Proteasome Inhibition

Malaria remains a global health crisis, and new drugs with novel mechanisms of action are urgently needed. Piperidine carboxamide derivatives have been identified as potent inhibitors of the Plasmodium falciparum proteasome, an essential enzyme complex for parasite survival.[7]

Crucially, these inhibitors are highly selective for the parasite's proteasome over human isoforms. Cryo-electron microscopy studies revealed that the lead compound, SW584, binds non-covalently to a previously unexplored pocket at the interface of the β5, β6, and β3 subunits, distal from the catalytic threonine residue.[7] This species-selective binding pocket explains the compound's excellent safety profile and marks a significant advancement in drugging this essential malarial target.

Caption: Selective inhibition of the parasite proteasome by piperidine derivatives.

Experimental Protocol: In Vitro DPP-4 Inhibition Assay

To ensure trustworthiness and reproducibility, a detailed protocol for assessing the inhibitory activity of newly synthesized derivatives against DPP-4 is provided. This protocol is a self-validating system, incorporating positive and negative controls.

Objective:

To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against human recombinant DPP-4.

Materials:

-

Human recombinant DPP-4 (e.g., from R&D Systems).

-

DPP-4 substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC).

-

Assay Buffer: Tris-HCl (pH 7.5), containing NaCl and EDTA.

-

Reference Inhibitor (Positive Control): Sitagliptin.

-

Test Compounds (dissolved in DMSO).

-

96-well black, flat-bottom microplates.

-

Fluorescence plate reader (Excitation: 360-380 nm, Emission: 440-460 nm).

-

Dimethyl sulfoxide (DMSO).

Experimental Workflow Diagram

Caption: Workflow for the in vitro DPP-4 fluorescence-based assay.

Step-by-Step Procedure:

-

Compound Preparation: Create a serial dilution series of the test compounds and the reference inhibitor (Sitagliptin) in DMSO. A typical starting concentration is 1 mM, diluted down to the nM range.

-

Assay Plate Setup:

-

Test Wells: Add 1 µL of each test compound dilution.

-

Positive Control: Add 1 µL of each Sitagliptin dilution.

-

Negative Control (100% Activity): Add 1 µL of DMSO.

-

Blank (No Enzyme): Add 1 µL of DMSO.

-

-

Reagent Addition:

-

To all wells except the Blank, add 75 µL of a pre-mixed solution containing assay buffer and the appropriate concentration of human recombinant DPP-4.

-

To the Blank wells, add 75 µL of assay buffer only.

-

-

Pre-incubation: Gently mix the plate and pre-incubate for 10 minutes at 37°C to allow compounds to bind to the enzyme.

-

Reaction Initiation: Add 25 µL of the Gly-Pro-AMC substrate solution to all wells to initiate the enzymatic reaction. The final volume in each well will be 100 µL.

-

Fluorescence Measurement: Immediately place the plate in a fluorescence reader pre-heated to 37°C. Measure the fluorescence intensity kinetically over 30 minutes.

-

Data Analysis:

-

Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

-

Calculate the percent inhibition for each compound concentration using the formula: % Inhibition = 100 * (1 - (Rate_Test - Rate_Blank) / (Rate_Negative - Rate_Blank))

-

Plot the percent inhibition against the logarithm of the compound concentration.

-

Determine the IC₅₀ value by fitting the data to a four-parameter logistic (sigmoidal dose-response) curve using appropriate software (e.g., GraphPad Prism).

-

Conclusion and Future Perspectives

The (R)-ethyl piperidine-3-carboxylate scaffold is a proven and powerful starting point for the discovery of novel therapeutics. Its derivatives have demonstrated a remarkable breadth of biological activity, from inhibiting key enzymes in metabolic and infectious diseases to modulating neurotransmitter systems and inducing cancer cell senescence. The inherent chirality and synthetic versatility of the core structure provide a robust framework for medicinal chemists to fine-tune potency, selectivity, and pharmacokinetic properties.

Future research will likely focus on expanding the therapeutic applications of this scaffold. Exploring new vector- R-group combinations could yield inhibitors for other enzyme classes or modulators for different receptor families. Furthermore, the development of derivatives as chemical probes could help elucidate complex biological pathways. As synthetic methodologies advance, the ability to create even more complex and precisely tailored molecules based on (R)-ethyl piperidine-3-carboxylate will continue to drive innovation in drug discovery.

References

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC. [Link]

-

Structure–activity relationship of piperidine derivatives with... - ResearchGate. [Link]

-

Structure activity relationship of piperidine derivatives - ResearchGate. [Link]

-

Discovery and Structure−Activity Relationships of Piperidinone- and Piperidine-Constrained Phenethylamines as Novel, Potent, and Selective Dipeptidyl Peptidase IV Inhibitors | Journal of Medicinal Chemistry - ACS Publications. [Link]

-

Synthesis and molecular docking study of ethyl piperidine-1- carboxylate derivative Schiff bases - ACG Publications. [Link]

-

Piperine and Derivatives: Trends in Structure-Activity Relationships - PubMed. [Link]

-

Syntheses and structure-activity relationship studies of piperidine-substituted quinolones as nonpeptide gonadotropin releasing hormone antagonists - PubMed. [Link]

-

Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities - PMC - NIH. [Link]

-

Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PubMed Central. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. (R)-エチル ピペリジン-3-カルボキシラート 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. scbt.com [scbt.com]

- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Role and Significance of (R)-ethyl piperidine-3-carboxylate

An In-depth Technical Guide to the Safe Handling of (R)-ethyl piperidine-3-carboxylate

(R)-ethyl piperidine-3-carboxylate, also known by synonyms such as (R)-(-)-3-Piperidinecarboxylic Acid Ethyl Ester and (R)-ethyl nipecotate, is a chiral piperidine derivative of significant interest in medicinal chemistry and pharmaceutical development.[1][2] Chiral piperidine scaffolds are foundational cores in a vast number of active pharmaceutical ingredients (APIs), valued for their ability to modulate physicochemical properties, enhance biological activity and selectivity, and improve pharmacokinetic profiles.[3][4]

Specifically, (R)-ethyl piperidine-3-carboxylate serves as a critical chiral building block in the synthesis of a variety of therapeutic agents. It is a reactant for creating DPP-4 inhibitors, dual H1/5-HT2A receptor antagonists for sleep disorders, and inhibitors for serotonin and noradrenaline reuptake (SNRI) and GABA uptake.[2][5] Given its integral role in the development of novel therapeutics, a comprehensive understanding of its safe handling, storage, and emergency management is paramount for researchers and drug development professionals. This guide provides a detailed, technically grounded framework for mitigating the risks associated with this compound.

Section 1: Hazard Identification and Toxicological Profile

(R)-ethyl piperidine-3-carboxylate is classified under the Globally Harmonized System (GHS) as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact. The compound is not only a skin and respiratory irritant but also poses a risk of serious, irreversible eye damage.[1][2]

GHS Hazard Classification:

-

Skin Irritation, Category 2 (H315): Causes skin irritation.[1][2]

-

Serious Eye Damage, Category 1 (H318): Causes serious eye damage.[1][2]

-

Specific Target Organ Toxicity – Single Exposure, Category 3 (H335): May cause respiratory irritation, with the respiratory system being the primary target organ.[1][2][6]

Physicochemical Properties and Safety Data Summary

A clear understanding of the compound's physical properties is the first step in a robust safety assessment. These properties dictate appropriate storage, handling, and firefighting measures.

| Property | Value | Source |

| CAS Number | 25137-01-3 | [2][6] |

| Molecular Formula | C₈H₁₅NO₂ | [2][7] |

| Molecular Weight | 157.21 g/mol | [2][6] |

| Appearance/Form | Liquid; Colorless to yellowish | [2][7] |

| Density | 1.092 g/mL at 25 °C | [2][6] |

| Flash Point | 104 °C (219.2 °F) | [2][6] |

| Storage Class | 10 - Combustible liquids | [2][6] |

| WGK (Water Hazard Class) | WGK 3 (severely hazardous to water) | [2][6] |

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

The causality behind PPE selection is directly linked to the identified hazards. The primary safety principle is to create multiple barriers between the researcher and the chemical.

Engineering Controls: The first line of defense is to minimize vapor concentration in the work environment.

-

Chemical Fume Hood: All handling of (R)-ethyl piperidine-3-carboxylate must be conducted in a well-ventilated area, preferably a certified chemical fume hood.[1][8] This is critical for preventing respiratory tract irritation (H335).

-

Safety Showers and Eyewash Stations: Ensure that emergency eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[8]

Personal Protective Equipment (PPE): A self-validating PPE protocol ensures that if one barrier fails, another is in place.

-

Eye and Face Protection: Due to the high risk of serious eye damage (H318), standard safety glasses are insufficient. Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1] For operations with a higher risk of splashing, such as transfers of large volumes, a full face shield should be worn in addition to goggles.

-

Skin Protection: To prevent skin irritation (H315), wear chemical-impermeable gloves and protective clothing.[1] Nitrile or neoprene gloves are generally suitable, but it is best practice to consult the glove manufacturer's resistance chart for the specific chemical. Contaminated clothing must be removed immediately and washed before reuse.[1]

-

Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable levels, or during emergency situations, a full-face respirator with an appropriate filter, such as a type ABEK (EN14387) respirator filter, must be used.[2][6]

Section 3: Standard Operating Protocol for Safe Handling

This protocol is designed as a self-validating system, where each step confirms the safety of the subsequent action. The causality is clear: preparation prevents exposure, and correct procedure minimizes risk.

Step 1: Pre-Handling Safety Check 1.1. Confirm the chemical fume hood is operational and airflow is adequate. 1.2. Verify the location of the nearest eyewash station and safety shower. 1.3. Don all required PPE as specified in Section 2 (goggles, face shield if necessary, gloves, lab coat). 1.4. Prepare all necessary equipment (spatulas, glassware, inert absorbent material for spills) within the fume hood to minimize movement in and out of the controlled workspace.

Step 2: Aliquoting and Transfer 2.1. Ground all metal equipment and containers to prevent static electricity discharge, as the material is a combustible liquid.[8] 2.2. Use non-sparking tools for all transfers.[1][8] 2.3. When transferring the liquid, pour slowly and carefully to avoid splashing. Use a funnel for transfers into containers with narrow openings. 2.4. Keep the container tightly closed when not in use to minimize vapor release.[1]

Step 3: Post-Handling Procedure 3.1. Tightly seal the container of (R)-ethyl piperidine-3-carboxylate. 3.2. Decontaminate all surfaces within the fume hood. 3.3. Dispose of any contaminated disposable materials (e.g., pipette tips, wipes) in a designated hazardous waste container. 3.4. Remove PPE in the correct order (gloves first), avoiding contact with the contaminated outer surfaces. 3.5. Wash hands thoroughly with soap and water after handling is complete.[9]

Workflow for Safe Handling

Caption: A logical workflow for the safe handling of (R)-ethyl piperidine-3-carboxylate.

Section 4: Storage, Stability, and Incompatibility

Proper storage is crucial for maintaining the chemical's integrity and preventing hazardous reactions.

Recommended Storage Conditions:

-

Container: Store in the original, tightly closed container.[1][9]

-

Environment: Keep in a dry, cool, and well-ventilated place.[1]

-

Temperature: For long-term stability and to preserve chirality, storage in a freezer under -20°C and under an inert atmosphere is recommended.[10][11]

-

Security: The storage area should be locked to restrict access to authorized personnel only.[1]

Incompatible Materials: Avoid contact with strong oxidizing agents, acids, and bases.[8] The piperidine nitrogen is basic and will react exothermically with acids. As an ester, it is susceptible to hydrolysis under strongly acidic or basic conditions.

Logical Diagram for Storage Protocol

Caption: Decision logic for the proper storage of (R)-ethyl piperidine-3-carboxylate.

Section 5: Accidental Release and Emergency First Aid

A rapid and informed response to an accident can significantly mitigate harm.

Accidental Release Measures:

-

Evacuate: Immediately evacuate personnel from the spill area.[1]

-

Ventilate & Isolate: Ensure the area is well-ventilated and remove all sources of ignition.[1][9]

-

Contain: Prevent further leakage if it is safe to do so. Contain the spill using non-combustible absorbent material like sand, earth, or vermiculite.[9] Do not allow the chemical to enter drains, as it is hazardous to aquatic life.[1]

-

Collect: Wearing full PPE, collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for hazardous waste disposal.[8][9]

First Aid Protocols: The following actions should be taken immediately while seeking professional medical help.[1]

-

If Inhaled: Move the victim to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[1]

-

In Case of Skin Contact: Immediately take off all contaminated clothing. Wash the affected skin area with plenty of soap and water. If skin irritation occurs, get medical help.[1]

-

In Case of Eye Contact: This is a medical emergency. Immediately rinse the eyes with water for several minutes, holding the eyelids open.[1] If present, remove contact lenses after the first few minutes and continue rinsing for at least 15 minutes. Get immediate medical help.[1]

-

If Swallowed: Rinse the mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[1][12]

Emergency Response Workflow

Caption: First aid response workflow categorized by the route of exposure.

Section 6: Disposal Considerations

(R)-ethyl piperidine-3-carboxylate and its container must be treated as hazardous waste. Improper disposal poses a significant environmental risk.

Disposal Protocol:

-

Classification: This chemical waste is classified as hazardous.[13]

-

Method: Disposal must be conducted through an approved and licensed waste disposal facility.[1] Do not dispose of it in drains or the general waste stream.

-

Regulations: Adhere strictly to all applicable local, regional, and national environmental regulations for chemical waste disposal.[1][8]

-

Containers: Contaminated containers should be treated with the same level of caution as the chemical itself and disposed of accordingly.

Disposal Decision Tree

Caption: A decision-making process for the compliant disposal of chemical waste.

References

- (-)

- (R)

- (R)

- Ethyl 3-benzylpiperidine-3-carboxylate hydrochloride Safety D

- (R)

- Ethyl piperidine-3-carboxyl

- Ethylpiperidine-3-carboxylatehydrochloride SDS, 4842-86-8 Safety D

- Ethyl piperidine-4-carboxylate Safety D

- SAFETY DATA SHEET - 1-Ethylpiperidine. Fisher Scientific.

- SAFETY DATA SHEET - Ethyl 4-oxopiperidine-3-carboxyl

- Chemical Safety Data Sheet MSDS / SDS - Ethyl piperidine-3-carboxyl

- SAFETY DATA SHEET - Ethyl N-benzyl-3-oxo-4-piperidine-carboxyl

- Ethyl (3R)

- (R)

- Ethyl (3R)-piperidine-3-carboxylate/ 25137-01-3. Hangzhou Longshine Bio-Tech Co.,LTD.

- Application of Chiral Piperidine Scaffolds in Drug Design. Thieme.

- Application of Chiral Piperidine Scaffolds in Drug Design.

Sources

- 1. echemi.com [echemi.com]

- 2. (R)-3-哌啶甲酸乙酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. thieme-connect.de [thieme-connect.de]

- 4. researchgate.net [researchgate.net]

- 5. scbt.com [scbt.com]

- 6. (R)-エチル ピペリジン-3-カルボキシラート 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. Ethyl (3R)-piperidine-3-carboxylate/ 25137-01-3 Manufacturer, Factory, API, Intermediate - Hangzhou Longshine Bio-Tech Co.,LTD [longshinebiotech.com]

- 8. fishersci.com [fishersci.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. 25137-01-3|(R)-Ethyl piperidine-3-carboxylate|BLD Pharm [bldpharm.com]

- 11. Ethyl (3R)-piperidine-3-carboxylate | 25137-01-3 [amp.chemicalbook.com]

- 12. chemicalbook.com [chemicalbook.com]

- 13. fishersci.es [fishersci.es]

A Technical Guide to High-Purity (R)-Ethyl Piperidine-3-Carboxylate for Pharmaceutical Research and Development

This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of high-purity (R)-ethyl piperidine-3-carboxylate. From sourcing and quality control to handling and regulatory considerations, this document offers field-proven insights to ensure the integrity of your research and development endeavors.

Introduction: The Significance of (R)-Ethyl Piperidine-3-Carboxylate in Drug Discovery

(R)-Ethyl piperidine-3-carboxylate, also known as (R)-ethyl nipecotate, is a critical chiral building block in the synthesis of a wide array of pharmaceutical compounds. Its rigid piperidine scaffold and chiral center make it a valuable synthon for introducing specific stereochemistry into drug candidates, which can significantly influence their pharmacological activity, efficacy, and safety profiles. The precise stereochemical orientation of substituents on the piperidine ring is often paramount for achieving the desired therapeutic effect and minimizing off-target activities.

The (R)-enantiomer of ethyl piperidine-3-carboxylate is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes, dual H1/5-HT2A receptor antagonists for sleep disorders, and inhibitors of serotonin and noradrenaline reuptake for neurological conditions. Given its integral role in the development of novel therapeutics, sourcing high-purity (R)-ethyl piperidine-3-carboxylate and ensuring its enantiomeric integrity are of utmost importance.

Commercial Sourcing of High-Purity (R)-Ethyl Piperidine-3-Carboxylate

A multitude of chemical suppliers offer (R)-ethyl piperidine-3-carboxylate, but the quality and purity can vary. For research and drug development purposes, it is crucial to select a supplier that provides comprehensive analytical data, including a Certificate of Analysis (CoA) detailing the chemical purity and, most importantly, the enantiomeric excess (e.e.).

Below is a comparative table of prominent commercial suppliers and their typical product specifications for (R)-ethyl piperidine-3-carboxylate.

| Supplier | Product Name | CAS Number | Purity | Available Grades |

| Sigma-Aldrich | (R)-Ethyl piperidine-3-carboxylate | 25137-01-3 | ≥97% | Research Grade |

| Santa Cruz Biotechnology | (R)-Ethyl piperidine-3-carboxylate | 25137-01-3 | ≥98% | Research Grade |

| TCI Chemicals | Ethyl (R)-(-)-3-Piperidinecarboxylate | 25137-01-3 | >98.0% (GC) | Research Grade |

| BLD Pharm | (R)-Ethyl piperidine-3-carboxylate | 25137-01-3 | ≥98% | Research Grade |

| Hangzhou Longshine Bio-Tech | Ethyl (3R)-piperidine-3-carboxylate | 25137-01-3 | ≥98% | Pharmaceutical Intermediate |

When procuring this critical raw material, it is imperative to request a lot-specific CoA to verify the purity and enantiomeric excess. The CoA should provide detailed information on the analytical methods used for quality control.

Quality Control: Ensuring Enantiomeric Purity

The determination of enantiomeric purity is a critical quality control step. The most widely accepted and robust analytical technique for this purpose is chiral High-Performance Liquid Chromatography (HPLC).

Chiral HPLC for Enantiomeric Purity Determination

Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a compound, leading to their separation and allowing for their individual quantification. For ethyl piperidine-3-carboxylate, polysaccharide-based CSPs, such as those derived from amylose or cellulose, have demonstrated excellent resolving capabilities.

Below is a detailed, field-proven protocol for the determination of the enantiomeric purity of (R)-ethyl piperidine-3-carboxylate.

Experimental Protocol: Chiral HPLC Analysis of (R)-Ethyl Piperidine-3-Carboxylate

Objective: To determine the enantiomeric excess (e.e.) of (R)-ethyl piperidine-3-carboxylate.

Materials:

-

(R)-Ethyl piperidine-3-carboxylate sample

-

(S)-Ethyl piperidine-3-carboxylate reference standard (if available)

-

Racemic ethyl piperidine-3-carboxylate (for method development and system suitability)

-

n-Hexane (HPLC grade)

-

Ethanol (HPLC grade)

-

Diethylamine (DEA) (HPLC grade)

Instrumentation:

-

HPLC system with a UV detector

-

Chiral stationary phase column: Immobilized amylose-based CSP (e.g., Chiralpak® IA or equivalent)

Chromatographic Conditions:

-

Mobile Phase: n-Hexane:Ethanol:Diethylamine (80:20:0.1, v/v/v)

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25 °C

-

Detection Wavelength: 210 nm

-

Injection Volume: 10 µL

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of the (R)-ethyl piperidine-3-carboxylate sample in the mobile phase at a concentration of approximately 1 mg/mL.

-

Prepare a solution of the racemic ethyl piperidine-3-carboxylate in the mobile phase at a concentration of approximately 1 mg/mL. This will be used to confirm the elution order and resolution of the enantiomers.

-

If available, prepare a solution of the (S)-enantiomer to confirm its retention time.

-

-

System Suitability:

-

Inject the racemic mixture to ensure that the two enantiomers are baseline resolved. The resolution between the two peaks should be greater than 1.5.

-

The tailing factor for each peak should be between 0.8 and 1.5.

-

-

Analysis:

-

Inject the (R)-ethyl piperidine-3-carboxylate sample solution.

-

Record the chromatogram and integrate the peak areas for both the (R)- and (S)-enantiomers.

-

-

Calculation of Enantiomeric Excess (% e.e.):

-

% e.e. = [ (Area of R-enantiomer - Area of S-enantiomer) / (Area of R-enantiomer + Area of S-enantiomer) ] x 100

-

Interpreting the Certificate of Analysis (CoA)

A comprehensive CoA for high-purity (R)-ethyl piperidine-3-carboxylate should include the following:

-

Chemical Identity: Compound name, CAS number, molecular formula, and molecular weight.

-

Physical Properties: Appearance, boiling point, and density.

-

Chemical Purity: Determined by a suitable method such as Gas Chromatography (GC) or HPLC, expressed as a percentage.

-

Enantiomeric Purity: The enantiomeric excess (% e.e.) determined by chiral HPLC.

-

Spectroscopic Data: ¹H NMR and ¹³C NMR spectra to confirm the chemical structure.

It is crucial to scrutinize the chiral HPLC data to ensure that the reported enantiomeric excess meets the requirements of your application.

Synthetic Routes and Potential Impurities

Understanding the synthetic origin of (R)-ethyl piperidine-3-carboxylate provides insight into potential impurities that may be present. The two primary strategies for obtaining the enantiomerically pure compound are:

-

Asymmetric Synthesis: This involves the use of chiral catalysts or auxiliaries to stereoselectively synthesize the (R)-enantiomer directly.

-

Resolution of a Racemic Mixture: This more traditional approach involves the separation of a racemic mixture of ethyl piperidine-3-carboxylate. This is often achieved by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid or its derivatives, followed by fractional crystallization.

Potential impurities may include:

-

The undesired (S)-enantiomer.

-

Residual starting materials and reagents from the synthesis.

-

By-products from side reactions.

-

Residual resolving agent if a resolution process is used.

A thorough analysis of the CoA and, if necessary, additional analytical testing can help to identify and quantify any such impurities.

Safe Handling and Storage

(R)-Ethyl piperidine-3-carboxylate, like other piperidine derivatives, requires careful handling to ensure laboratory safety.

Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors.

-

Avoid Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

Storage Conditions:

-

Temperature: Store in a cool, dry place. Some suppliers recommend refrigeration.[1]

-

Inert Atmosphere: For long-term storage, it is advisable to store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.

-

Container: Keep the container tightly sealed to prevent moisture ingress.

Always refer to the supplier's Safety Data Sheet (SDS) for specific handling and storage instructions.

Regulatory Context: The Importance of Chiral Purity in Pharmaceuticals

Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent guidelines regarding the development of stereoisomeric drugs.[2] The FDA's policy emphasizes that the stereoisomeric composition of a drug should be known and that the quantitative isomeric composition of the material used in all studies should be determined.[3]

For a new drug substance, the ICH Q3A guideline provides guidance on the reporting, identification, and qualification of impurities. The undesired enantiomer in a single-enantiomer drug substance is considered a specific impurity and must be controlled within acceptable limits. These limits are often very low, typically in the range of 0.1-0.5%, depending on the daily dose of the drug.

Therefore, the use of high-purity (R)-ethyl piperidine-3-carboxylate with a well-characterized enantiomeric excess is not only a matter of scientific rigor but also a critical regulatory requirement in drug development.

Logical Workflow for Procurement and Quality Assessment

The following diagram illustrates a logical workflow for the procurement and quality assessment of high-purity (R)-ethyl piperidine-3-carboxylate.

Sources

(R)-Ethyl Piperidine-3-Carboxylate: A Cornerstone Chiral Building Block in Modern Drug Discovery

An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals

Abstract

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, present in a vast number of pharmaceuticals and natural products.[1] The introduction of chirality into this six-membered heterocycle dramatically expands its utility, allowing for precise, three-dimensional interactions with biological targets.[2][3] This guide focuses on (R)-ethyl piperidine-3-carboxylate, a key chiral building block, exploring its synthesis, properties, and critical role in the development of innovative therapeutics. We will delve into its application in constructing molecules for diverse targets, including dipeptidyl peptidase-4 (DPP-4) and various central nervous system (CNS) receptors, elucidating the causal relationship between its stereochemistry and the resulting pharmacological activity. This document serves as a technical resource, providing both high-level strategic insights and detailed, actionable protocols for researchers in the field.

The Strategic Importance of Chiral Piperidines in Drug Design

The piperidine scaffold is more than a simple heterocyclic linker; it is a versatile tool for modulating a molecule's pharmacological profile. Introducing a chiral center, as in (R)-ethyl piperidine-3-carboxylate, offers several distinct advantages that medicinal chemists leverage to overcome development challenges:[4]

-

Modulation of Physicochemical Properties: The stereochemistry of substituents on the piperidine ring can influence properties like solubility, lipophilicity, and crystal packing, which are crucial for formulation and bioavailability.[2]

-

Enhanced Biological Activity and Selectivity: Biological systems are inherently chiral. A specific enantiomer often provides a superior fit into a target's binding site, leading to increased potency and, critically, enhanced selectivity against off-targets (e.g., related receptor subtypes or metabolic enzymes), thereby reducing side effects.[5]

-

Improved Pharmacokinetic (PK) Profiles: The orientation of functional groups can affect metabolic stability. A well-chosen chiral scaffold can shield metabolically labile sites or present a less favorable substrate for metabolic enzymes, prolonging the drug's half-life.[3]

-

Reduction of hERG Toxicity: The piperidine ring has been used to mitigate cardiac toxicity associated with the hERG potassium channel by altering the electrostatic and conformational properties of the parent molecule.[2]

The decision to use an enantiomerically pure building block like (R)-ethyl piperidine-3-carboxylate is therefore a strategic one, made to optimize a drug candidate's properties from the earliest stages of discovery.[5]

(R)-Ethyl Piperidine-3-Carboxylate: Core Properties and Synthesis

Also known as (R)-ethyl nipecotate, this compound serves as a versatile starting material.[6] Its structure features a secondary amine, which can be further functionalized, and an ethyl ester, which can be hydrolyzed, reduced, or used in amide coupling reactions. The (R)-stereocenter at the C3 position provides the crucial three-dimensional orientation for subsequent synthetic elaborations.

Physicochemical and Spectroscopic Data

| Property | Value | Reference |

| CAS Number | 25137-01-3 | [7] |

| Molecular Formula | C₈H₁₅NO₂ | [7] |

| Molecular Weight | 157.21 g/mol | [7] |

| Appearance | Liquid | [7] |

| Density | 1.092 g/mL at 25 °C | [7] |

| Flash Point | 104 °C (219.2 °F) | [7] |

| SMILES | CCOC(=O)[C@@H]1CCCNC1 | [7] |

| InChI Key | XIWBSOUNZWSFKU-SSDOTTSWSA-N | [7] |

Synthetic Overview

While commercially available, understanding the synthesis of (R)-ethyl piperidine-3-carboxylate provides insight into its purity and potential impurities. A common industrial approach involves the asymmetric hydrogenation of the corresponding pyridine precursor, ethyl nicotinate, using a chiral catalyst, often based on rhodium or ruthenium complexes with chiral phosphine ligands.

Below is a conceptual workflow for this asymmetric synthesis. The choice of catalyst and conditions is paramount to achieving high enantiomeric excess (e.e.), which is critical for its use in pharmaceutical synthesis.

Caption: Conceptual workflow for the asymmetric synthesis of (R)-ethyl piperidine-3-carboxylate.

Applications in Medicinal Chemistry: Case Studies

The utility of (R)-ethyl piperidine-3-carboxylate is best illustrated through its application in the synthesis of diverse, biologically active molecules.

GABA Uptake Inhibitors: The Case of Tiagabine

(R)-ethyl piperidine-3-carboxylate is a direct precursor to (R)-nipecotic acid, a known inhibitor of γ-aminobutyric acid (GABA) reuptake. This scaffold was foundational in the development of the anticonvulsant drug Tiagabine.

-

Mechanism & Rationale: GABA is the primary inhibitory neurotransmitter in the CNS. Inhibiting its reuptake from the synaptic cleft prolongs its action, leading to a reduction in neuronal excitability. This is a key mechanism for controlling seizures. The structure-activity relationship (SAR) studies leading to Tiagabine identified the (R)-configuration of the nipecotic acid moiety as essential for potent GABA uptake inhibition. The piperidine ring serves to correctly position the carboxylic acid group (unmasked from the ethyl ester) to mimic GABA and interact with the GABA transporter (GAT1).

Caption: Role of the (R)-piperidine scaffold in binding to the GABA transporter (GAT1).

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

DPP-4 inhibitors are a class of oral anti-hyperglycemic agents used for treating type 2 diabetes. Several potent inhibitors utilize chiral piperidine scaffolds derived from (R)-ethyl piperidine-3-carboxylate.[6][7]

-

Mechanism & Rationale: DPP-4 inactivates incretin hormones, which stimulate insulin secretion. Inhibiting DPP-4 prolongs the action of incretins, leading to improved glycemic control. The (R)-piperidine ring is often N-acylated and serves as a rigid scaffold to place key functional groups into the S1 and S2 pockets of the DPP-4 active site, ensuring high affinity and selectivity.

Serotonin and Norepinephrine Reuptake Inhibitors (SNRIs)

The piperidine ring is a common feature in CNS-acting agents. Its conformational rigidity is valuable for designing selective ligands for neurotransmitter transporters.[7][8] (R)-Ethyl piperidine-3-carboxylate serves as a starting point for dual serotonin (5-HT) and norepinephrine (NE) reuptake inhibitors, which are used to treat depression and other mood disorders. The (R)-stereocenter is crucial for achieving the desired selectivity profile and potency at both transporters.[8]

Experimental Protocol: N-Arylation of (R)-Ethyl Piperidine-3-Carboxylate

This protocol describes a representative Buchwald-Hartwig amination, a common and powerful method for functionalizing the secondary amine of the piperidine ring. This reaction is a key step in the synthesis of many pharmaceutical intermediates.

Objective: To synthesize Ethyl 1-(4-fluorophenyl)piperidine-3-carboxylate.

Reagents & Materials:

-

(R)-Ethyl piperidine-3-carboxylate (1.0 eq)

-

1-Bromo-4-fluorobenzene (1.1 eq)

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 eq)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.02 eq)

-

Sodium tert-butoxide (NaOtBu) (1.4 eq)

-

Anhydrous Toluene

-

Standard laboratory glassware, inert atmosphere setup (Nitrogen or Argon)

Step-by-Step Methodology:

-

Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere, add NaOtBu (1.4 eq), Pd₂(dba)₃ (0.01 eq), and XPhos (0.02 eq).

-

Solvent & Reagent Addition: Add anhydrous toluene to the flask, followed by (R)-ethyl piperidine-3-carboxylate (1.0 eq) and 1-bromo-4-fluorobenzene (1.1 eq) via syringe.

-

Reaction Execution: Heat the reaction mixture to 100 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Causality Note: The palladium catalyst, in conjunction with the bulky phosphine ligand (XPhos), forms an active catalytic species that facilitates the carbon-nitrogen bond formation. Sodium tert-butoxide is a strong, non-nucleophilic base required for the catalytic cycle.

-

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.

-

Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Concentrate the organic layer under reduced pressure. Purify the resulting crude oil by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-arylated product.

-

Self-Validation: The purity and identity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry to ensure the reaction was successful and all starting materials and byproducts have been removed.

-

Conclusion and Future Outlook

(R)-Ethyl piperidine-3-carboxylate is a premier example of a "privileged chiral building block." Its rigid conformational properties and defined stereochemistry make it an invaluable tool for medicinal chemists aiming to design potent and selective drugs.[9] Its successful incorporation into multiple classes of therapeutics, from CNS agents to metabolic disease treatments, underscores its versatility.[7] As drug discovery continues to demand molecules with increasingly refined pharmacological profiles, the strategic application of enantiomerically pure scaffolds like (R)-ethyl piperidine-3-carboxylate will remain a cornerstone of modern pharmaceutical development. Future work will likely see this building block utilized in novel modalities, including covalent inhibitors and targeted protein degraders, where precise three-dimensional orientation is paramount for function.

References

-

Application of Chiral Piperidine Scaffolds in Drug Design. ResearchGate.[Link]

-

Application of Chiral Piperidine Scaffolds in Drug Design. Thieme E-Books & E-Journals.[Link]

-

The Role of Piperidine Derivatives in Advanced Chemical Synthesis. Ningbo Inno Pharmchem Co., Ltd.[Link]

-

The influence of the introduction of chiral center in piperidine ring on activities of MEK1/2 inhibitors. ResearchGate.[Link]

-

Andersen, K. E., et al. (1993). Elucidation of the structure-activity studies leading to the choice of (R)-1-[4,4-bis(3-methyl-2-thienyl)-3-butenyl]-3-piperidinecarboxylic acid (Tiagabine) as an anticonvulsant drug candidate. Journal of Medicinal Chemistry, 36(12), 1716-1725.[Link]

-

Biologically active piperidine derivatives: a review. MDPI.[Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. thieme-connect.com [thieme-connect.com]

- 3. researchgate.net [researchgate.net]

- 4. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]

- 5. nbinno.com [nbinno.com]

- 6. scbt.com [scbt.com]

- 7. (R)-Ethyl piperidine-3-carboxylate 97 25137-01-3 [sigmaaldrich.com]

- 8. (S)-3-哌啶甲酸乙酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 9. researchgate.net [researchgate.net]

literature review on the discovery of piperidine-3-carboxylic acid esters

An In-depth Technical Guide to the Discovery and Synthesis of Piperidine-3-Carboxylic Acid Esters

Executive Summary